molecular formula C11H17NO B15277419 (3R)-3-amino-3-(2,4-dimethylphenyl)propan-1-ol

(3R)-3-amino-3-(2,4-dimethylphenyl)propan-1-ol

Cat. No.: B15277419
M. Wt: 179.26 g/mol
InChI Key: MFLKFBSZRHOLCB-LLVKDONJSA-N
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Description

(3R)-3-amino-3-(2,4-dimethylphenyl)propan-1-ol is a chiral compound with a specific three-dimensional arrangement of atoms This compound is characterized by the presence of an amino group, a hydroxyl group, and a dimethylphenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2,4-dimethylphenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylbenzaldehyde and a suitable amine.

    Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions efficiently.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2,4-dimethylphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(3R)-3-amino-3-(2,4-dimethylphenyl)propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(2,4-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-3-(2,4-dimethylphenyl)propan-1-ol: The enantiomer of the compound with a different spatial arrangement of atoms.

    3-amino-3-phenylpropan-1-ol: Lacks the dimethyl groups on the phenyl ring.

    3-amino-3-(2,4-dichlorophenyl)propan-1-ol: Contains chlorine substituents instead of methyl groups.

Uniqueness

(3R)-3-amino-3-(2,4-dimethylphenyl)propan-1-ol is unique due to its specific chiral configuration and the presence of dimethyl groups on the phenyl ring

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(3R)-3-amino-3-(2,4-dimethylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-8-3-4-10(9(2)7-8)11(12)5-6-13/h3-4,7,11,13H,5-6,12H2,1-2H3/t11-/m1/s1

InChI Key

MFLKFBSZRHOLCB-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](CCO)N)C

Canonical SMILES

CC1=CC(=C(C=C1)C(CCO)N)C

Origin of Product

United States

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